molecular formula C12H11NO B8172383 1-Cyclopropyl-1H-indole-5-carbaldehyde

1-Cyclopropyl-1H-indole-5-carbaldehyde

Cat. No.: B8172383
M. Wt: 185.22 g/mol
InChI Key: HJWJJYFKKFDNQN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a cyclopropyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position. The unique structure of this compound makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-indole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 5-formylindole in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires refluxing in a solvent such as toluene or acetonitrile at elevated temperatures (around 110°C) for a specific duration .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1-Cyclopropyl-1H-indole-5-carboxylic acid.

    Reduction: 1-Cyclopropyl-1H-indole-5-methanol.

    Substitution: 2-Bromo-1-cyclopropyl-1H-indole-5-carbaldehyde.

Scientific Research Applications

1-Cyclopropyl-1H-indole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropyl-1H-indole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would vary based on the specific biological context .

Comparison with Similar Compounds

1-Cyclopropyl-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:

    1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

    1-Methyl-1H-indole-5-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.

    1-Cyclopropyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

The uniqueness of this compound lies in the combination of the cyclopropyl group and the aldehyde group at the 5-position, which imparts distinct chemical and biological properties .

Biological Activity

1-Cyclopropyl-1H-indole-5-carbaldehyde is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. The unique structure of this compound, characterized by a cyclopropyl group and an aldehyde functional group, positions it as a significant subject of investigation in medicinal and organic chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C_{11}H_{11}N O
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that the compound may inhibit specific enzymes involved in critical biological pathways, particularly those associated with cancer proliferation and viral replication.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of proteases involved in viral replication, similar to other indole derivatives that target SARS-CoV-2 main protease (M pro) .
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth by modulating pathways related to apoptosis and cell cycle regulation.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of indole derivatives. For instance, compounds similar to this compound have shown efficacy against SARS-CoV-2 by inhibiting the M pro enzyme, demonstrating significant antiviral activity without cytotoxic effects at certain concentrations .

CompoundIC50 (µM)CC50 (µM)Selectivity Index
This compoundTBDTBDTBD
GRL-17200.32>100>312
Compound 5h4.2>100>23

Case Studies

A notable study focused on a panel of indole derivatives, including compounds structurally related to this compound, assessing their effectiveness against various pathogens. The findings indicated that certain modifications in the indole structure significantly enhanced antimicrobial potency .

Example Case Study:

In a recent investigation involving indole-based compounds against bacterial strains:

  • Objective : To evaluate the antibacterial properties of synthesized indole derivatives.
  • Results : Several compounds displayed MIC values below 0.05 mg/mL against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other indole derivatives:

CompoundStructure FeatureNotable Activity
1H-Indole-3-carbaldehydeAldehyde at position 3Anticancer
1-Methyl-1H-indole-5-carbaldehydeMethyl group at position 1Antimicrobial
1-Cyclopropyl-1H-indole-3-carbaldehydeAldehyde at position 3Antiviral

Properties

IUPAC Name

1-cyclopropylindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-8-9-1-4-12-10(7-9)5-6-13(12)11-2-3-11/h1,4-8,11H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWJJYFKKFDNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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